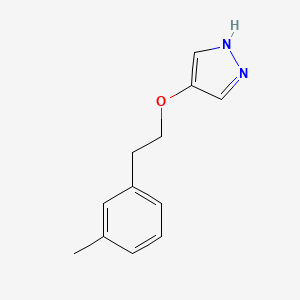

4-(3-Methylphenethoxy)-1H-pyrazole

Description

Properties

IUPAC Name |

4-[2-(3-methylphenyl)ethoxy]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-3-2-4-11(7-10)5-6-15-12-8-13-14-9-12/h2-4,7-9H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURLRRKSUJSVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCOC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenethoxy)-1H-pyrazole typically involves the following steps:

Preparation of 3-Methylphenethyl Alcohol: This can be synthesized by the reduction of 3-methylphenylacetic acid using a reducing agent such as lithium aluminum hydride.

Formation of 3-Methylphenethoxy Intermediate: The 3-methylphenethyl alcohol is then reacted with a suitable halogenating agent (e.g., thionyl chloride) to form 3-methylphenethyl chloride.

Nucleophilic Substitution Reaction: The 3-methylphenethyl chloride is reacted with sodium pyrazolate in a nucleophilic substitution reaction to form 4-(3-Methylphenethoxy)-1H-pyrazole.

Industrial Production Methods

Industrial production methods for 4-(3-Methylphenethoxy)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

General Chemical Reactions of Pyrazoles

Pyrazoles undergo a variety of chemical reactions, which can be broadly categorized as follows:

Addition and Reduction Reactions

Pyrazole derivatives can undergo reduction reactions. For instance, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are reduced with sodium borohydride to form hydroxymethylpyrazoles, which can be further converted into chloromethyl derivatives using thionyl chloride .

Oxidation Reactions

Oxidation of pyrazole derivatives can lead to the formation of carboxylic acids. For example, 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is oxidized with potassium permanganate to yield the corresponding carboxylic acid .

Condensation Reactions

Pyrazoles participate in condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine. These reactions often lead to the formation of heterocyclic compounds with potential biological activity .

Friedel-Crafts Type Reactions

Pyrazoles can undergo Friedel-Crafts type reactions, such as hydroxyalkylation, which involves the introduction of an alkyl group onto the pyrazole ring .

Potential Chemical Reactions of 4-(3-Methylphenethoxy)-1H-pyrazole

Given the general reactivity of pyrazoles, 4-(3-Methylphenethoxy)-1H-pyrazole could potentially undergo similar reactions:

-

Addition and Reduction : This compound might be reduced to form a hydroxymethyl derivative if it contains an aldehyde group, although this is not specified.

-

Oxidation : If an aldehyde or alcohol group is present, oxidation could yield a carboxylic acid derivative.

-

Condensation Reactions : It could react with active methylene compounds or hydrazine derivatives to form new heterocycles.

-

Friedel-Crafts Type Reactions : Hydroxyalkylation could introduce alkyl groups onto the pyrazole ring.

Data Tables for General Pyrazole Reactions

Since specific data for 4-(3-Methylphenethoxy)-1H-pyrazole is not available, we can refer to general pyrazole reactions:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(3-Methylphenethoxy)-1H-pyrazole, as anticancer agents. Pyrazoles have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, derivatives with specific substitutions have shown significant cytotoxic effects on human cancer cells, suggesting that the pyrazole core can be optimized for enhanced activity against tumors .

2. Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways related to cancer and inflammation. Research indicates that pyrazole derivatives can inhibit specific kinases such as ASK1 (Apoptosis Signal-Regulating Kinase 1), which is involved in apoptosis and inflammatory responses. The design of these inhibitors often focuses on optimizing binding interactions within the kinase's active site, leading to compounds with improved potency and selectivity .

3. Antimicrobial Properties

Pyrazole derivatives, including 4-(3-Methylphenethoxy)-1H-pyrazole, have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain pyrazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been utilized in biological assays to study enzyme activities. For example, it has been shown to inhibit enzymes involved in inflammatory pathways, providing insights into its potential therapeutic applications in inflammatory diseases .

2. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 4-(3-Methylphenethoxy)-1H-pyrazole to various biological targets. These computational studies help in understanding how modifications to the pyrazole structure can enhance its biological activity and selectivity towards specific targets .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Methylphenethoxy)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly alter solubility, polarity, and stability:

- 4-(Trifluoromethyl)-1H-pyrazole (CAS 52222-73-8) exhibits high hydrophobicity due to the trifluoromethyl group, with a molecular weight of 150.08 g/mol .

- 5-Methyl-4-nitro-1-[4-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazole (51b) shows enhanced lipophilicity (LC-MS: m/z 370.2 [M+H]+) due to nitro and trifluoromethoxy groups .

- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 656825-76-2) combines halogenated groups, increasing molecular weight (288.55 g/mol) and reactivity .

Table 2: Key Physicochemical Data

Q & A

Basic: What synthetic strategies are optimal for preparing 4-(3-Methylphenethoxy)-1H-pyrazole derivatives?

Answer:

Regioselective synthesis via vicinal diaryl-substituted pyrazole scaffolds is a validated approach. For example:

- General Procedure F (common in multiple studies): Use substituted phenethyl alcohols or aryl hydrazines as precursors. Adjust solvent ratios (e.g., ethyl acetate:petroleum ether 1:1 to 9:1) for purification .

- Key Step: Cyclocondensation of β-keto esters with hydrazines under reflux (e.g., ethanol/acetic acid mixtures yield pyrazole cores) .

Optimization Tip: Monitor regiochemistry via NMR (e.g., 3- vs. 4-substitution impacts antiproliferative activity) .

Advanced: How does the position of substituents (3- vs. 4-) on the pyrazole ring influence biological activity?

Answer:

Regioisomerism significantly affects potency. For example:

- Case Study: 3-(4'-methoxyphenyl)-1H-pyrazole (4b) is 2–13× more active than its 4-substituted counterpart (3i) against cancer cell lines (HT-29, HL-60) due to enhanced steric compatibility with target binding pockets .

- Mechanistic Insight: 4-substituted derivatives (e.g., 4c) show higher metabolic stability in vitro, likely due to reduced susceptibility to oxidative degradation .

Methodological Note: Use comparative NMR/X-ray crystallography to correlate substitution patterns with activity .

Basic: What analytical techniques confirm the structure of 4-(3-Methylphenethoxy)-1H-pyrazole derivatives?

Answer:

- 1H/13C-NMR: Assign aromatic protons (δ 6.5–8.0 ppm) and methylphenethoxy groups (δ 2.0–3.5 ppm). Splitting patterns distinguish 3- vs. 4-substitution .

- Mass Spectrometry (ESI): Confirm molecular weights (e.g., 325.1 for 4a) with <1% deviation .

- X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions) .

Advanced: How to resolve contradictions in antiproliferative data between structurally similar pyrazole analogs?

Answer:

- Case Example: 3a (2'-benzo[b]thienyl) shows 4–15× higher activity than 2c (2'-naphthyl) in most cell lines, but minimal difference in HT-29 cells. This suggests cell-specific target expression or uptake variability .

- Resolution Workflow:

Basic: What purification methods are effective for pyrazole derivatives?

Answer:

- Flash Chromatography: Use gradient elution (e.g., ethyl acetate:petroleum ether 3:7 for polar derivatives) .

- Recrystallization: Ethanol/water mixtures yield high-purity solids (e.g., 88% yield for 3i) .

Critical Factor: Adjust solvent polarity based on logP (predicted via ChemDraw or ACD/Labs) .

Advanced: How to evaluate the impact of electron-withdrawing/donating groups on pyrazole reactivity?

Answer:

- Substituent Effects:

- Electron-Donating (e.g., -OCH3): Stabilize intermediates in nucleophilic substitutions, improving yields (e.g., 4b: 73% vs. 4o: 66%) .

- Electron-Withdrawing (e.g., -CF3): Increase electrophilicity at C-5, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

Experimental Design: Use Hammett σ constants to predict substituent effects on reaction rates .

Basic: How to assess the stability of 4-(3-Methylphenethoxy)-1H-pyrazole under varying pH/temperature?

Answer:

- Accelerated Degradation Studies:

Advanced: What computational methods predict the tautomeric behavior of pyrazole derivatives?

Answer:

- DFT Calculations: Optimize geometries at B3LYP/6-31G(d) level to compare tautomer stability (e.g., 3- vs. 5-(4-fluorophenyl) tautomers) .

- MD Simulations: Analyze hydrogen-bonding networks in crystal lattices (e.g., O-H⋯N interactions stabilize specific tautomers) .

Validation: Correlate computed ΔG with experimental X-ray/NMR data .

Basic: What safety precautions are required for handling pyrazole derivatives?

Answer:

- Toxicity: Classified as UN 2811 (toxic solid; wear PPE, avoid inhalation) .

- Storage: Keep under inert gas (N2/Ar) at –20°C to prevent oxidation .

Emergency Protocol: Use activated charcoal for spill containment and 0.1 M NaOH for skin contact .

Advanced: How to design SAR studies for pyrazole-based kinase inhibitors?

Answer:

- Scaffold Modification: Introduce bioisosteres (e.g., benzo[b]thienyl for naphthyl) to improve selectivity .

- Activity Cliffs: Compare IC50 values of analogs (e.g., 3p vs. 4c: 4–6× potency difference) to identify critical substituents .

- Kinase Profiling: Use KINOMEscan® panels to assess off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.